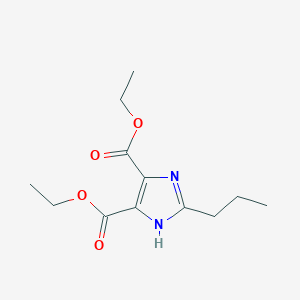

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPMIDPIXSMOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437764 | |

| Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144689-94-1 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications

Executive Summary: This document provides an in-depth technical examination of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1). It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably the angiotensin II receptor blocker, Olmesartan Medoxomil. This guide details the compound's fundamental physicochemical properties, outlines a robust and scalable synthetic protocol, and explores its chemical reactivity and principal applications. The broader significance of the imidazole scaffold, a privileged structure in medicinal chemistry, is also discussed to provide context for its utility in drug discovery. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature—forming the core of essential biomolecules like the amino acid histidine and purines—underpins its remarkable biological compatibility and versatile chemical reactivity.[2] The imidazole moiety's ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a "privileged scaffold" in drug design.[1] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[2][3][4]

Within this critical class of compounds lies this compound. While not an active pharmaceutical ingredient itself, it is a high-value building block, primarily recognized for its role as a key intermediate in the synthesis of Olmesartan, an antihypertensive drug.[5] Its structure combines the biologically significant imidazole core with two diethyl ester functional groups, which provide crucial handles for subsequent chemical modifications. This guide elucidates the foundational properties and synthetic pathways that make this compound indispensable for pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline powder under standard conditions.[6] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like ethanol, methanol, and dichloromethane, while being insoluble in water.[6]

Core Compound Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 144689-94-1 | [6][7][8] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [7][8] |

| Molecular Weight | 254.28 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | White to slightly pale yellow crystalline powder | [6][9] |

| Melting Point | 82-88 °C | [6][10][11] |

| Solubility | Soluble in ethanol, methanol, dichloromethane; Insoluble in water | [6] |

| Topological Polar Surface Area (TPSA) | 81.28 Ų | [8] |

| LogP (calculated) | 1.7156 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 5 | [8] |

| Rotatable Bonds | 6 | [8] |

Synthesis and Characterization

The synthesis of this compound is efficiently achieved through a condensation reaction. The most common and scalable method involves the reaction of an amidine salt with a diethyl oxosuccinate derivative.[10]

Synthetic Rationale and Workflow

The core of the imidazole ring is constructed by reacting butyramidinium chloride (the amidine source for the 2-propyl group) with diethyl 2-chloro-3-oxosuccinate. The amidine provides the N-C-N backbone, with the butyryl group already in place as the 2-position substituent. The diethyl 2-chloro-3-oxosuccinate provides the carbon backbone for the 4 and 5 positions, complete with the necessary ester functionalities. The reaction proceeds via a nucleophilic attack followed by cyclization and dehydration to form the aromatic imidazole ring. This method is advantageous due to the commercial availability of the starting materials and generally high yields.[6][10]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[10]

-

Reaction Setup: To a solution of ethanol, add butyramidinium chloride (1.0 eq) and a suitable base such as pyridine or triethylamine to liberate the free amidine. Stir at room temperature.

-

Addition of Electrophile: Slowly add a solution of diethyl 2-chloro-3-oxosuccinate (1.1 eq) to the reaction mixture over a period of 20-30 minutes. An initial exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-70°C and maintain for 5-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain a residue.

-

Aqueous Workup: To the residue, add water and extract the product into an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is strategic; it readily dissolves the desired product while being immiscible with the aqueous phase containing inorganic salts.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Final Product: The crude solid can be further purified by recrystallization if necessary to yield this compound as a white solid with a yield of approximately 70-75%.[10]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the propyl group (triplet, sextet, triplet), two ethyl ester groups (quartets and triplets), and the imidazole N-H proton.

-

Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak corresponding to the [M+H]⁺ ion.

-

Melting Point: A sharp melting point range (e.g., 82-84°C) is indicative of high purity.[10]

Chemical Reactivity and Key Applications

The utility of this compound stems from the reactivity of its ester groups. These sites allow for selective modification to build more complex molecular architectures.

Intermediate for Olmesartan Synthesis

The primary application of this compound is as a precursor to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[12]

This transformation is achieved via a Grignard reaction. The rationale for using a Grignard reagent (e.g., methylmagnesium bromide or chloride) is its potent nucleophilicity, which allows it to attack the electrophilic carbonyl carbon of the ester. Interestingly, under controlled conditions (low temperature, specific stoichiometry), the reaction can be managed to selectively attack one of the two ester groups, converting it into a tertiary alcohol, while the other ester remains intact.[10][12]

Caption: Conversion to a key intermediate of Olmesartan.

Versatile Building Block

Beyond Olmesartan, this compound serves as a versatile building block for a range of other biologically active molecules. The imidazole-4,5-dicarboxylate core is a valuable synthon for creating libraries of compounds for drug screening. It has been utilized in the synthesis of various agents, including:

-

Antifungal Agents: Such as Voriconazole, Posaconazole, and Isavuconazole.[6]

-

Anticancer Agents: Including Imatinib and Dasatinib.[6]

-

Antiviral Agents: Used in the synthesis of HIV protease inhibitors like Tipranavir and Darunavir.[6]

-

Agrochemicals: It is a building block for fungicides like Flutriafol.[6]

The imidazole core's ability to act as a bioisostere for other functional groups, coupled with its unique electronic and hydrogen-bonding properties, makes it a highly sought-after component in modern drug discovery.[3]

Safety and Handling

This compound is a chemical reagent and should be handled in accordance with good laboratory practices.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container. It is stable under recommended storage conditions.[8]

-

Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[13]

For comprehensive safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its basic properties are well-defined, and its synthesis is robust and scalable. While its primary role is as a key intermediate in the manufacture of Olmesartan, its underlying molecular framework—the 2-substituted imidazole-4,5-dicarboxylate core—represents a powerful platform for the broader field of medicinal chemistry. The strategic placement of its functional groups allows for precise chemical modifications, making it an exemplary building block for the discovery and development of novel therapeutic agents.

References

- 1. ijsred.com [ijsred.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | C12H18N2O4 | CID 10286015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 144689-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. jocpr.com [jocpr.com]

- 11. This compound | 144689-94-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

An In-Depth Technical Guide to Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS 144689-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1), a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This document delves into the compound's chemical structure, physicochemical properties, and spectral data. Furthermore, it details its synthesis, with an emphasis on the mechanistic underpinnings of the reaction, and its subsequent conversion to a crucial precursor of Olmesartan. Safety protocols and applications beyond the pharmaceutical industry, particularly in the agrochemical sector, are also discussed.

Introduction

This compound is a substituted imidazole derivative that has garnered significant attention in the pharmaceutical industry as a pivotal building block for the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive medication.[1] The inherent reactivity of the imidazole core, coupled with the functional handles provided by the diethyl ester groups, makes it a versatile synthon in organic chemistry. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of pharmaceuticals and other fine chemicals, offering insights into the compound's properties, synthesis, and applications.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure

The molecule features a central imidazole ring substituted with a propyl group at the 2-position and two diethyl carboxylate groups at the 4 and 5-positions.

IUPAC Name: this compound[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 144689-94-1 | [3] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [3] |

| Molecular Weight | 254.28 g/mol | [3] |

| Appearance | White to off-white or pale yellow crystalline powder | [4] |

| Melting Point | 83-85 °C | [5] |

| Boiling Point | 400.9 ± 25.0 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane; insoluble in water. | [6] |

| Purity | Typically ≥98% | [3] |

Spectral Data and Characterization

While publicly available spectra are limited, the following section outlines the expected spectral characteristics based on the compound's structure and available data for similar imidazole derivatives. This information is critical for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl and ethyl groups, as well as the N-H proton of the imidazole ring.

-

Propyl Group: A triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the imidazole ring.

-

Ethyl Ester Groups: Two overlapping quartets for the methylene protons and two overlapping triplets for the methyl protons.

-

Imidazole N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to tautomerization in imidazole derivatives, some peaks in the imidazole ring might be broadened or less defined in solution-state NMR.[7]

-

Carbonyl Carbons: Two signals in the downfield region.

-

Imidazole Ring Carbons: Signals corresponding to the C2, C4, and C5 carbons.

-

Propyl and Ethyl Group Carbons: Distinct signals for the aliphatic carbons.

Mass Spectrometry

Mass spectrometry is a key tool for confirming the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): Expected at m/z 254.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethyl and propyl groups, as well as cleavage of the ester functionalities.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic groups.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl groups.

-

C=N and C=C Stretch: Bands in the region of 1500-1650 cm⁻¹ corresponding to the imidazole ring.

Synthesis and Mechanism

The synthesis of this compound is a critical step in the overall production of Olmesartan Medoxomil. Several synthetic routes have been reported, with a common pathway involving the cyclization of a dicarbonyl compound with an amidine.

Synthetic Pathway

A widely employed method involves the reaction of diethyl 2-chloro-3-oxosuccinate with butyramidinium chloride in the presence of a base like triethylamine (Et₃N) in ethanol.

A [label="Diethyl 2-chloro-3-oxosuccinate"]; B [label="Butyramidinium chloride"]; C [label="this compound"];

A -> C [label="EtOH, Et3N"]; B -> C; }

Synthesis of this compound.

Experimental Protocol

The following is a representative experimental procedure:

-

Dissolve butyramidinium chloride in absolute ethanol at room temperature.

-

Add triethylamine to the solution.

-

To this mixture, add a solution of diethyl 2-chloro-3-oxosuccinate dropwise over a period of 20 minutes.

-

Stir the reaction mixture at room temperature for 1 hour, followed by heating at 60-70 °C for 5 hours.

-

After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The crude product can be further purified by recrystallization.

Mechanistic Insights

The reaction proceeds through a nucleophilic substitution followed by a condensation-cyclization cascade. The butyramidine acts as a binucleophile, first displacing the chloride and then attacking the ketone to form the imidazole ring. The triethylamine serves as a base to neutralize the HCl generated during the reaction and to facilitate the cyclization process.

Role in Olmesartan Medoxomil Synthesis

This compound is a pivotal intermediate that undergoes a Grignard reaction to form Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, the next key intermediate in the synthesis of Olmesartan.

The Grignard Reaction

The diester is treated with a Grignard reagent, typically methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), in an ethereal solvent like tetrahydrofuran (THF).

A [label="this compound"]; B [label="Methylmagnesium bromide (MeMgBr)"]; C [label="Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate"];

A -> C [label="1. THF\n2. Aqueous workup"]; B -> C; }

Grignard reaction to form the Olmesartan precursor.

Experimental Protocol for Grignard Reaction

A typical procedure for the Grignard reaction is as follows:

-

To a stirred solution of methylmagnesium bromide in THF at 0-10 °C under a nitrogen atmosphere, add a solution of this compound in THF dropwise.

-

Stir the mixture at a controlled temperature for a specified period.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product, often through acid-base treatment and recrystallization.

Mechanistic Considerations of the Grignard Reaction

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups.[8][9] This is followed by a second addition of the Grignard reagent to the same carbonyl group after the initial ethoxy group is eliminated, leading to the formation of a tertiary alcohol upon acidic workup. The other ester group remains intact. The selectivity of the reaction is a key aspect of this synthetic step.

Other Applications

While the primary application of this compound is in the pharmaceutical industry, it also finds use in the agrochemical sector.

Agrochemicals

This compound serves as a building block in the synthesis of certain fungicides. For instance, it is used in the production of flutriafol, a triazole fungicide effective against a variety of fungal diseases in crops.[6] The imidazole moiety is a common feature in many antifungal agents.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with care in a well-ventilated area.[1]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a respirator should be used.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Olmesartan Medoxomil. Its well-defined chemical properties and versatile reactivity make it a valuable tool for organic chemists. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis. Further research into its potential intrinsic biological activities and broader applications in materials science could unveil new opportunities for this versatile molecule.

References

- 1. This compound | 144689-94-1 [sigmaaldrich.com]

- 2. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | C12H18N2O4 | CID 10286015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Diethyl 2-propyl-1h-imidazole-4,this compound Powder at Best Price in Nashik | Syngenesis Chemscience Pvt Ltd [tradeindia.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. adichemistry.com [adichemistry.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Imidazole Dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structure of numerous clinically approved drugs.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking and metal coordination, make it a privileged structure for interacting with a diverse array of biological targets.[1][3] Within this broad class of compounds, imidazole dicarboxylate derivatives have emerged as a particularly versatile and potent group, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will delve into the core mechanisms of action of imidazole dicarboxylate derivatives, providing a synthesis of technical accuracy and field-proven insights. We will explore their primary molecular targets, the downstream signaling pathways they modulate, and the detailed experimental protocols required to elucidate these intricate interactions.

Core Mechanisms of Action: A Multi-Targeted Approach

Imidazole dicarboxylate derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition and receptor modulation. This multi-targeted nature underscores their therapeutic potential across a range of diseases, from viral infections and cancer to neurological disorders.

Enzyme Inhibition: A Primary Modality of Action

A predominant mechanism through which imidazole dicarboxylate derivatives function is the inhibition of key enzymes involved in critical cellular processes. Their ability to bind to the active sites of enzymes, often through a network of hydrogen bonds and hydrophobic interactions, leads to the disruption of metabolic pathways essential for pathogen replication or aberrant cell growth.[4]

The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) emerging as a prime target due to its essential role in viral replication.[5] Imidazole-4,5-dicarboxamide derivatives have been identified as potent inhibitors of this viral enzyme.[5][6]

Mechanism of Inhibition: These derivatives act as competitive inhibitors, binding to the active site of Mpro and preventing the cleavage of viral polyproteins into their functional non-structural proteins.[5] This inhibition effectively halts the viral life cycle. The imidazole core, along with the dicarboxylate moieties, engages in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues within the Mpro active site, such as the catalytic dyad Cys145–His41.[5][7]

Experimental Protocol: In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of imidazole dicarboxylate derivatives against SARS-CoV-2 Mpro.[8][9]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test imidazole dicarboxylate derivatives dissolved in DMSO

-

Positive control inhibitor (e.g., Boceprevir)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compounds to the wells. Include wells with DMSO only as a negative control and a positive control inhibitor.

-

Add the SARS-CoV-2 Mpro enzyme solution to each well and incubate at 37°C for 15 minutes to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for a set period (e.g., 60 minutes) at 37°C.[9]

-

Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Analysis: Lineweaver-Burk Plot for Determining Inhibition Type

To confirm the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[2][10][11]

-

Competitive Inhibition: The lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the Km is increased.[12][11]

-

Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax is decreased.[12]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[13][14] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive therapies.[13][14][15] Certain benzimidazole derivatives, which share the core imidazole structure, have been identified as potent DHODH inhibitors.[16]

Mechanism of Inhibition: Imidazole-based DHODH inhibitors typically act by binding to the ubiquinone-binding site of the enzyme, thereby blocking the oxidation of dihydroorotate to orotate.[17][18] This leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the induction of apoptosis.[14][19]

Experimental Protocol: DHODH Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of imidazole dicarboxylate derivatives against human DHODH.[4][20][21] The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compounds in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the compound dilutions to the wells of a 96-well plate.

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add the recombinant human DHODH enzyme to the reaction mixture.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 25°C).[21]

-

Initiate the reaction by adding the substrate, dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 600-650 nm over time.[21]

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition and the IC50 value as described for the Mpro assay.

Receptor Interaction: Modulating Neuronal Activity

In addition to enzyme inhibition, some imidazole-4,5-dicarboxylic acid derivatives have been shown to interact with neuronal receptors, specifically the N-methyl-D-aspartate (NMDA) receptors.[22][23]

Mechanism of Action: These derivatives can act as partial agonists at NMDA receptors.[22][23] A partial agonist binds to the same receptor site as the full agonist (in this case, glutamate) but elicits a submaximal response.[24] This can lead to either convulsant or anticonvulsant effects depending on the dose and the specific derivative.[22][23] The lipophilicity of the substituents on the imidazole ring appears to be a key determinant of whether a compound acts as an agonist or an antagonist.[25]

Experimental Protocol: Evaluation of Antiparkinsonian Activity (In Vivo Model)

This protocol is a generalized example based on studies investigating the effects of NMDA receptor modulators on motor function.[26][27]

Animal Model:

-

Rats or mice

Procedure:

-

Induce a parkinsonian-like state, for example, by administering reserpine or haloperidol to induce catalepsy.[26]

-

Administer the imidazole dicarboxylate derivatives, often via intracerebroventricular injection to bypass the blood-brain barrier.

-

Assess locomotor activity using an open-field test, measuring parameters such as distance traveled and rearing frequency.

-

Evaluate the severity of catalepsy using standardized scoring methods.

-

Compare the effects of the test compounds to a vehicle control and a known antiparkinsonian drug (e.g., amantadine).[26]

Cellular Consequences of Imidazole Dicarboxylate Derivative Action

The inhibition of key enzymes or the modulation of receptor activity by imidazole dicarboxylate derivatives leads to a cascade of downstream cellular events. These can be assessed using a variety of cell-based assays.

Cytotoxicity and Cell Viability

A crucial aspect of drug development is to assess the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method to determine cell viability.[22][28][29][30]

Mechanism of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the imidazole dicarboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[22]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

Since many imidazole dicarboxylate derivatives target pathways essential for cell proliferation, analyzing their effect on the cell cycle is critical. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[6][26][31][32][33]

Principle of Cell Cycle Analysis by Flow Cytometry: PI is a fluorescent dye that binds stoichiometrically to DNA.[6] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Materials:

-

Cells treated with imidazole dicarboxylate derivatives

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[32]

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[32]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

-

The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Modulation of Signaling Pathways: Western Blot Analysis

To investigate the effect of imidazole dicarboxylate derivatives on specific signaling pathways, such as the TGF-β pathway, Western blotting is an indispensable technique.[13][34][35][36][37] It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the activation or inhibition of signaling cascades.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

-

Cell lysates from treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., phosphorylated and total Smad2/3 for the TGF-β pathway)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Prepare the protein samples by adding Laemmli buffer and boiling.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[35]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Inhibition of the DHODH pathway by imidazole dicarboxylate derivatives.

Caption: Experimental workflow for the SARS-CoV-2 Mpro inhibition assay.

Conclusion

Imidazole dicarboxylate derivatives represent a promising class of compounds with diverse mechanisms of action, making them attractive candidates for drug development in various therapeutic areas. Their ability to potently inhibit key enzymes like viral proteases and DHODH, as well as modulate the activity of neuronal receptors, highlights their versatility. A thorough understanding of their molecular mechanisms, coupled with robust experimental validation using the protocols outlined in this guide, is essential for advancing these compounds from the laboratory to the clinic. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Exploration of inhibitory action of Azo imidazole derivatives against COVID-19 main protease (Mpro): A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. microbenotes.com [microbenotes.com]

- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 16. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [A new class of N-methyl-D-aspartic acid receptor agonists and antagonists--derivatives of imidazole-4,5- and pyrazole-3,4-dicarboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 27. Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy | Research Results in Pharmacology [rrpharmacology.ru]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. clyte.tech [clyte.tech]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. wp.uthscsa.edu [wp.uthscsa.edu]

- 33. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 36. Western blot protocol | Abcam [abcam.com]

- 37. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to the Solubility Profile of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This guide provides a comprehensive technical overview of the solubility profile of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, established methodologies for solubility determination, and the critical interpretation of solubility data.

Introduction to this compound

This compound (CAS 144689-94-1) is a white to slightly pale yellow crystalline powder.[1] It serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry for the production of antihypertensive drugs such as Olmesartan Medoxomil.[3][4] Its molecular structure, featuring an imidazole core with two ethyl ester functional groups and a propyl chain, dictates its physicochemical properties, including its solubility. Understanding the solubility of this intermediate is paramount for its efficient use in reaction chemistry, purification, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [5][6] |

| Molecular Weight | 254.28 g/mol | [5][6] |

| Appearance | White to slightly pale yellow crystalline powder | [1] |

| Melting Point | 82-88 °C | [1][7][8] |

| Purity | ≥98% | [6] |

| Storage Temperature | Room Temperature |

A qualitative assessment indicates that this compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane, but insoluble in water.[1] This general profile is consistent with its molecular structure, which possesses both polar (imidazole ring, ester groups) and non-polar (propyl chain, ethyl groups) characteristics.

The Science of Solubility: Guiding Principles

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[9][10] For a solid compound like this compound, the dissolution process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

The imidazole moiety can participate in hydrogen bonding, while the ester groups are polar. The propyl and ethyl groups, however, are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system. Polar protic solvents like ethanol and methanol can interact with the polar functionalities, while aprotic solvents like dichloromethane can solvate the less polar parts of the molecule.[11]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of this compound. The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[9]

Causality Behind Experimental Choices

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and functionalities relevant to pharmaceutical processing. This includes polar protic, polar aprotic, and non-polar solvents.

-

Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted in a temperature-controlled environment to ensure data accuracy and reproducibility.

-

Equilibration Time: Reaching thermodynamic equilibrium is crucial. A sufficient equilibration time is necessary to ensure the solution is truly saturated. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of organic molecules in solution, making it an ideal choice for this application.[12][13]

Step-by-Step Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[14]

-

-

Sample Preparation for Analysis:

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and determine their concentrations by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 50 |

| Methanol | Polar Protic | 75 |

| Acetone | Polar Aprotic | 120 |

| Dichloromethane | Non-polar | 150 |

| Hexane | Non-polar | < 1.0 |

The data in Table 2 illustrates a hypothetical solubility profile. The low solubility in water and hexane, and high solubility in dichloromethane and acetone, would confirm the compound's predominantly non-polar character, with some affinity for polar aprotic solvents. The moderate solubility in polar protic solvents like ethanol and methanol suggests that while hydrogen bonding interactions are possible, they are less favorable than interactions with less polar solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By adhering to the principles of scientific integrity and employing a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important pharmaceutical intermediate in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 5. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | C12H18N2O4 | CID 10286015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. jocpr.com [jocpr.com]

- 8. echemi.com [echemi.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil.[1][2][3] This document, intended for researchers and professionals in the fields of pharmaceutical development and organic synthesis, offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical building block. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Significance of this compound

This compound (CAS No. 144689-94-1) is a heterocyclic compound with the molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol .[3][4] Its structural significance lies in its role as a pivotal intermediate in the multi-step synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive drug.[1][2][3] The purity and structural integrity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic properties is essential for process monitoring, impurity profiling, and regulatory compliance.

This guide provides a detailed examination of the expected spectroscopic data for this compound, offering insights into the rationale behind the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) will exhibit distinct signals corresponding to the propyl and ethyl groups, as well as the N-H proton of the imidazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H (imidazole) |

| ~4.40 | Quartet | 4H | -OCH₂CH₃ |

| ~2.80 | Triplet | 2H | -CH₂CH₂CH₃ |

| ~1.75 | Sextet | 2H | -CH₂CH₂CH₃ |

| ~1.40 | Triplet | 6H | -OCH₂CH₃ |

| ~1.00 | Triplet | 3H | -CH₂CH₂CH₃ |

Interpretation:

-

The downfield broad singlet for the N-H proton is characteristic of imidazole protons and is subject to concentration and solvent effects.

-

The two quartets and two triplets for the ethyl ester groups are due to the magnetic non-equivalence of the two ester groups in some environments, though they may appear as a single quartet and triplet. The quartet arises from the coupling of the methylene protons with the adjacent methyl protons.

-

The triplet , sextet , and triplet for the propyl group are characteristic of a linear alkyl chain. The triplet at ~2.80 ppm is deshielded due to its proximity to the imidazole ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for all 12 carbons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | C=O (ester) |

| ~148 | C2 (imidazole) |

| ~138 | C4/C5 (imidazole) |

| ~128 | C4/C5 (imidazole) |

| ~61 | -OCH₂CH₃ |

| ~30 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~13 | -CH₂CH₂CH₃ |

Interpretation:

-

The two signals in the downfield region (~162-165 ppm) are characteristic of the ester carbonyl carbons .

-

The signals for the imidazole ring carbons (C2, C4, and C5) are expected in the aromatic region.

-

The remaining signals in the upfield region correspond to the aliphatic carbons of the propyl and ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~3100 - 3400 | N-H Stretch (imidazole) | Broad, Medium |

| ~2850 - 3000 | C-H Stretch (aliphatic) | Strong |

| ~1730 - 1750 | C=O Stretch (ester) | Strong |

| ~1580 - 1650 | C=N Stretch (imidazole ring) | Medium |

| ~1000 - 1300 | C-O Stretch (ester) | Strong |

Interpretation:

-

The broad absorption band in the region of 3100-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

-

The strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the propyl and ethyl groups.

-

A very strong and sharp peak around 1730-1750 cm⁻¹ is the most prominent feature of the spectrum and is assigned to the carbonyl (C=O) stretching vibration of the two ester groups.

-

The absorption in the 1580-1650 cm⁻¹ region is attributed to the C=N stretching vibration within the imidazole ring.

-

The strong bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Molecular Ion:

-

[M+H]⁺ = 255.13

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through the loss of the ethyl and propyl groups, as well as the ester functionalities.

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation:

-

The base peak is likely to be the molecular ion peak [M+H]⁺ at m/z 255 .

-

A significant fragment could be observed at m/z 227 , corresponding to the loss of ethylene (C₂H₄) from one of the ethyl ester groups via a McLafferty-type rearrangement.

-

Loss of an ethoxy radical (•OC₂H₅) would result in a fragment at m/z 210 .

-

Subsequent loss of carbon monoxide (CO) from the m/z 210 fragment would yield an ion at m/z 182 .

-

Loss of the propyl radical (•C₃H₇) from the molecular ion would produce a fragment at m/z 212 .

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Apparatus: 400 MHz or higher NMR spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans.

-

Process the spectra using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Apparatus: Mass spectrometer with an electrospray ionization (ESI) source.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and fragmentation.

-

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive chemical fingerprint of the molecule. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively allow for the unambiguous identification and structural confirmation of this important pharmaceutical intermediate. These analytical techniques, when used in concert, provide a robust methodology for ensuring the quality and consistency of this compound in a research and drug development setting.

References

A Technical Guide to Unlocking the Potential of Imidazole-4,5-Dicarboxylate Esters: Emerging Research Frontiers

Abstract

The imidazole-4,5-dicarboxylate core represents a uniquely versatile heterocyclic scaffold. Possessing a rich electronic architecture, multiple coordination sites, and the capacity for extensive functionalization, this structure stands as a promising, yet underexplored, platform for innovation across multiple scientific disciplines. Its structural resemblance to purines predisposes it to biological activity, while its nitrogen and oxygen donor atoms make it a prime candidate for constructing advanced materials. This guide moves beyond established knowledge, illuminating nascent and high-potential research areas for its ester derivatives. We will dissect promising avenues in medicinal chemistry, from oncology to neuropharmacology, and explore their application in the rational design of novel coordination polymers and functional materials. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing not only direction but also the foundational experimental frameworks necessary to pioneer the next generation of imidazole-based discovery.

The Imidazole-4,5-Dicarboxylate Scaffold: A Foundation of Versatility

The inherent potential of the imidazole-4,5-dicarboxylate scaffold lies in its hybrid functionality. It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as hydrogen bond donors and acceptors, and two ester groups at the C4 and C5 positions. This unique combination of features is the causal driver behind its diverse applicability:

-

Bioisostere for Purines: The core structure mimics substituted purines, a critical component of nucleosides. This makes it a compelling starting point for designing molecules that can competitively bind to the ATP-binding sites of enzymes like kinases, presenting significant opportunities in drug discovery.[1]

-

Multidentate Ligand Precursor: The imidazole nitrogens and the carboxylate oxygens (upon hydrolysis or as esters) provide six potential donor atoms for coordinating with metal ions.[2] This allows for the construction of complex and beautiful supramolecular structures, including metal-organic frameworks (MOFs).[2][3]

-

Tunable Physicochemical Properties: The ester groups at the 4 and 5 positions are not merely passive functionalities. They are critical handles for tuning properties such as lipophilicity, solubility, and metabolic stability. By varying the alkyl or aryl groups of the esters (R¹ and R² in the diagram below), a researcher can systematically modulate a molecule's ability to cross cellular membranes or interact with a biological target.[4][5]

The primary focus of this guide is on the diester form, which offers distinct advantages over the corresponding dicarboxylic acid, primarily in terms of improved bioavailability and utility as a synthetic intermediate for creating amide libraries and other derivatives.[1][6]

Foundational Synthesis: A Validated Approach

While various methods exist for the synthesis of the imidazole ring[7], a robust and scalable approach for preparing 2-substituted imidazole-4,5-dicarboxylate esters often begins with the corresponding 2-substituted benzimidazole. This precursor is readily available or easily synthesized. The key transformation is an oxidative cleavage of the benzene ring, a reliable method for producing the desired imidazole core in high yields.[8][9]

Experimental Protocol 1: General Synthesis of Diethyl 2-Alkyl-1H-imidazole-4,5-dicarboxylate

This protocol describes a validated two-step process adapted from known procedures for related acids.[9] The causality behind this choice rests on the commercial availability of starting materials and the high-yielding nature of the oxidative cleavage step.

Step 1: Synthesis of 2-Alkylbenzimidazole

-

To a round-bottom flask, add o-phenylenediamine (1.0 eq) and the desired aliphatic carboxylic acid (e.g., valeric acid for a butyl group, 1.1 eq).

-

Add 4N hydrochloric acid as the solvent and catalyst.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide until the pH is ~7-8 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the 2-alkylbenzimidazole precursor.

Step 2: Oxidative Cleavage to the Target Compound

-

In a separate flask, dissolve the 2-alkylbenzimidazole (1.0 eq) in 1 M sulfuric acid. The acid protonates the imidazole, increasing its solubility and activating it for oxidation.

-

Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.

-

Slowly add 30% hydrogen peroxide (a molar ratio of ~11:1 H₂O₂ to substrate is optimal) dropwise while maintaining the temperature below 10 °C.[9]

-

Once the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80 °C for 2 hours.[10]

-

Cool the mixture, which should now contain the imidazole-4,5-dicarboxylic acid.

-

For esterification, carefully add excess absolute ethanol and a catalytic amount of concentrated sulfuric acid. Heat to reflux for 8-12 hours.

-

After cooling, neutralize the mixture and extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography on silica gel to obtain the pure diethyl 2-alkyl-1H-imidazole-4,5-dicarboxylate.

Caption: A validated two-step workflow for synthesizing target ester compounds.

Research Frontier I: Medicinal Chemistry and Drug Development

The structural analogy to purines makes this scaffold a fertile ground for discovering novel therapeutic agents.[1] The ester functionalities allow for the creation of prodrugs that can be hydrolyzed by intracellular esterases, releasing the active dicarboxylic acid form.

Anticancer Therapeutics: Beyond Generic Cytotoxicity

The imidazole core is a component of numerous approved anticancer drugs.[11] Derivatives of imidazole-4,5-dicarboxamide (synthesized from the esters) have shown potent antiproliferative activity against leukemia cells (HL-60) with IC₅₀ values in the low micromolar range (2.5-25 µM).[12] The proposed mechanism is the inhibition of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle.[12]

Key Research Questions:

-

Can systematic variation of the ester groups and the C2 substituent lead to selective inhibitors of other kinases implicated in cancer (e.g., EGFR, VEGFR, BTK)?

-

Can these esters be functionalized to serve as warheads for targeted covalent inhibitors?

-

How does the lipophilicity conferred by the ester groups affect cellular uptake and efficacy in solid tumor models?

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism/Target | Reference |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 (Leukemia) | 2.5 - 25 | Cdk2 Inhibition | [12] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 | Apoptosis Induction | [13] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 | Apoptosis Induction | [13] |

| Asymmetric imidazole-4,5-dicarboxamide | SARS-CoV-2 MPro | 4.79 | Protease Inhibition | [10] |

| Ag(I) N-heterocyclic carbenes (from dichloro-imidazole) | OVCAR-3 (Ovarian) | Active | Not Specified | [14] |

Table 1: Summary of reported anticancer and antiviral activities of related imidazole derivatives.

Caption: Potential mechanism of anticancer activity via competitive kinase inhibition.

Antiviral Agents: Targeting Viral Proteases

Recent groundbreaking work has identified asymmetric imidazole-4,5-dicarboxamide derivatives as competitive inhibitors of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[10] One derivative showed an IC₅₀ of 4.79 µM.[10] This opens a timely and critical research avenue. The dicarboxylate ester scaffold is the direct precursor to the amides tested in this study, making it the ideal starting point for library synthesis.

Proposed Research Workflow:

-

Synthesis: Prepare a library of imidazole-4,5-dicarboxylate esters with diverse C2 substituents and ester groups.

-

Conversion: Convert the esters to a diverse library of symmetric and asymmetric amides.

-

Screening: Screen the library against key viral proteases (e.g., SARS-CoV-2 MPro, HIV-1 protease, HCV protease) using fluorescence-based enzymatic assays.

-

SAR Studies: Elucidate structure-activity relationships to design more potent and selective inhibitors.

Neuropharmacology: Modulating Glutamatergic and Dopaminergic Systems

Derivatives of the parent imidazole-4,5-dicarboxylic acid have been shown to possess properties of partial NMDA receptor agonists and demonstrate antiparkinsonian activity in animal models.[15][16][17] This suggests their potential involvement in modulating dopaminergic and glutamatergic neurotransmission, pathways critical in neurodegenerative diseases like Parkinson's and epilepsy.[4][15][17] The ester forms are particularly interesting as they may offer improved penetration of the blood-brain barrier, a major hurdle in CNS drug development.

Key Research Questions:

-

Can ester derivatives be designed to act as selective antagonists or partial agonists at specific NMDA receptor subunits?

-

What is the impact of these compounds on dopamine reuptake or release in in vitro models?

-

Can these compounds show neuroprotective effects in cellular models of glutamate excitotoxicity?

Antimicrobial Agents: An Unexplored Frontier

While the broader imidazole class is known for its antimicrobial properties[18][19][20], the imidazole-4,5-dicarboxylate scaffold remains largely unexplored in this context. The dicarboxylate functionality could potentially chelate metal ions essential for bacterial enzyme function, while the ester groups can be tuned to optimize penetration of the bacterial cell wall.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of novel ester derivatives.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microplate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute the inoculum and add it to each well of the microplate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Research Frontier II: Coordination Chemistry & Materials Science

The parent acid, imidazole-4,5-dicarboxylic acid (H₃IDC), is a celebrated building block in coordination chemistry due to its six potential donor atoms and its ability to be deprotonated to varying degrees.[2][21] This versatility allows it to construct a vast array of metal-organic frameworks (MOFs) with diverse topologies (0D to 3D) and properties.[3][21] The ester derivatives serve as valuable precursors that can be hydrolyzed in situ under hydrothermal synthesis conditions to generate the active ligand.

Key Research Opportunities:

-

Luminescent Materials: Constructing coordination polymers with lanthanide ions (e.g., Eu³⁺, Tb³⁺) could lead to novel luminescent materials for applications in sensing, lighting, and bio-imaging.[3] The imidazole scaffold can act as an "antenna," absorbing energy and transferring it to the metal center.

-

Gas Storage and Separation: By carefully selecting the metal node and synthesis conditions, it may be possible to create porous MOFs based on this ligand for the selective adsorption of gases like CO₂ or H₂.

-

Heterogeneous Catalysis: Incorporating catalytically active metal centers (e.g., Pd, Ru, Cu) into a framework built with this ligand could yield robust, recyclable heterogeneous catalysts.

Caption: Versatile coordination modes of the imidazole-4,5-dicarboxylate ligand with metal (M) centers.

Conclusion and Strategic Outlook

Imidazole-4,5-dicarboxylate esters are far more than simple chemical intermediates. They represent a strategic platform poised for significant breakthroughs. The evidence strongly suggests that the most immediate and impactful research opportunities lie in the development of novel kinase inhibitors for oncology and protease inhibitors for antiviral applications. Concurrently, the potential in neuropharmacology offers a high-risk, high-reward avenue that warrants exploratory investigation. In materials science, the use of these esters as in situ precursors for functional MOFs remains a fertile ground for discovery. Success in these areas will require an interdisciplinary approach, combining expertise in organic synthesis, computational modeling, pharmacology, and materials science. This guide has laid the groundwork; the next chapter of innovation awaits its pioneers.

References

- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 6. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]